molecular formula C10H12ClF2N B591881 (r)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride CAS No. 1443538-50-8

(r)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride

Cat. No.: B591881
CAS No.: 1443538-50-8
M. Wt: 219.66
InChI Key: TYNQBQBSZWTLJM-HNCPQSOCSA-N
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Description

(R)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride (CAS 1443538-50-8) is a chiral pyrrolidine derivative of high interest in pharmaceutical research and development. With a molecular formula of C10H12ClF2N and a molecular weight of 219.66 g/mol, this compound serves as a critical chiral building block and synthetic intermediate for the construction of more complex active pharmaceutical ingredients (APIs). The specific stereochemistry (R-configuration) and the 3,5-difluorophenyl substitution pattern make it a valuable scaffold in medicinal chemistry, particularly in the exploration of molecules that interact with specific biological targets. Compounds with this core structure are frequently investigated for their potential as kinase inhibitors. While this specific isomer is a key synthetic intermediate, closely related (R)-2-(2,5-difluorophenyl)pyrrolidine derivatives are established as the core pyrrolidine component in approved therapeutics such as Larotrectinib, a potent Tropomyosin Receptor Kinase (TRK) inhibitor used in oncology, highlighting the strategic importance of this chemical class in drug discovery. This product is offered with a typical purity of 97% and above. It is supplied as a solid and should be stored sealed in a dry environment at room temperature. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling information. The GHS hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Precautions such as wearing protective gloves and eye/face protection are recommended.

Properties

IUPAC Name

(2R)-2-(3,5-difluorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNQBQBSZWTLJM-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is often derived from pyrrolidone or related lactams. A common approach involves protecting the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group to enable subsequent functionalization. For example:

  • Reaction : Pyrrolidone reacts with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to form tert-butyl pyrrolidone-1-carboxylate.

  • Conditions : 20–50°C, 2–5 hours in dichloromethane or tetrahydrofuran (THF).

Aryl Group Introduction via Organometallic Reagents

The difluorophenyl moiety is introduced using Grignard or lithium reagents. For the 3,5-difluorophenyl variant, 1-bromo-3,5-difluorobenzene serves as the starting material:

  • Grignard Reaction :

    • Reagent : 3,5-Difluorophenylmagnesium bromide, generated in situ from 1-bromo-3,5-difluorobenzene and magnesium.

    • Coupling : Reacted with tert-butyl pyrrolidone-1-carboxylate at −70°C to −50°C in THF.

    • Intermediate : 2-(3,5-Difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate (yield: ~85–90%).

Dehydration and Deprotection

The hydroxyl group is removed via acid-catalyzed dehydration, followed by Boc deprotection:

  • Conditions : HCl in dioxane or methanol at 20–30°C for 5–16 hours.

  • Intermediate : 5-(3,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole (yield: 78–83%).

Asymmetric Reduction to Achieve (R)-Configuration

Enantioselective reduction of the dihydropyrrole intermediate is critical. Sodium borohydride with chiral ligands or ammonia borane complexes are employed:

  • Chiral Agent : D-Mandelic acid or R-chiral phosphonic acid.

  • Conditions : 20–80°C in THF for 8–48 hours.

  • Outcome : (R)-2-(3,5-Difluorophenyl)pyrrolidine with >98% enantiomeric excess (e.e.).

Hydrochloride Salt Formation

The free base is treated with HCl in a solvent such as dioxane or methanol to yield the hydrochloride salt:

  • Conditions : Stirring at room temperature for 5–16 hours, followed by crystallization.

  • Final Product : (R)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride (yield: 75–83%).

Comparative Analysis of Key Steps

StepReagents/ConditionsYield (%)Enantiomeric Excess (%)Source
Aryl Introduction3,5-Difluorophenylmagnesium bromide, THF, −70°C85–90N/A
Asymmetric ReductionNaBH₄ with D-Mandelic acid, THF, 20–80°C78–83>98
Hydrochloride FormationHCl/dioxane, 25°C, 16 hours83>98

Industrial-Scale Considerations

Cost-Efficiency

  • Reagent Selection : Substituting expensive lithium triethylborohydride with sodium borohydride reduces costs by ~40% while maintaining yield.

  • Temperature Optimization : Elevating reaction temperatures from −78°C to −50°C in reduction steps decreases energy consumption.

Challenges and Mitigation Strategies

Enantiomeric Control

While chiral acids like D-mandelic acid achieve high e.e., residual impurities may require recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound has been identified as a potential scaffold for designing new pharmaceuticals, particularly those targeting tropomyosin receptor kinases (Trk). Trk inhibitors are crucial in treating cancers associated with TRK dysfunction.
    • Its unique structure allows it to exhibit selective biological activity, making it a candidate for further development in cancer therapies.
  • Asymmetric Catalysis :
    • As a chiral molecule, (R)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride can act as a ligand in asymmetric catalysis. This is essential for synthesizing enantiopure molecules, which are vital in drug development and other scientific applications.
  • Antibacterial Research :
    • Recent studies have explored the use of pyrrolidine derivatives in developing non-β-lactam inhibitors against penicillin-binding proteins (PBPs), which are critical targets in combating multidrug-resistant bacterial strains . The structural features of pyrrolidine compounds play a significant role in their inhibitory activity.

Material Science Applications

  • The aromatic difluorophenyl group combined with the cyclic structure of this compound suggests potential applications in material science. These compounds can form self-assembled structures with unique properties suitable for developing advanced materials.

Case Studies

  • A study highlighted the discovery of pyrrolidine derivatives as novel inhibitors against PBP3. The investigation revealed key structural features necessary for target inhibition, emphasizing the importance of the pyrrolidine framework in drug design .
  • Another case involved the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine as an important precursor to larotrectinib, an FDA-approved drug for treating various cancers. This underlines the significance of this compound in pharmaceutical applications .

Mechanism of Action

The mechanism of action of ®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Impact of Fluorine Substitution Patterns

  • 3,5-Difluorophenyl vs. This difference may influence solubility, metabolic stability, and target affinity .
  • 2,4-Difluorophenyl : The 2,4-substituted analog introduces steric hindrance near the pyrrolidine nitrogen, which could alter protonation dynamics and intermolecular interactions .

Role of Stereochemistry and Salt Form

  • The (R)-enantiomer of the target compound exhibits distinct chiral recognition properties compared to its (S)-counterpart or racemic mixtures, which are critical for enantioselective biological activity .
  • The hydrochloride salt form improves crystallinity and stability compared to the free base analog (CAS 72216-04-7), facilitating handling and formulation in industrial applications .

Research and Industrial Relevance

The 3,5-difluoro configuration may offer advantages in electronic materials, as fluorinated aromatics are known to enhance charge transport in organic semiconductors .

Biological Activity

(R)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H11F2N
  • Molecular Weight : 183.20 g/mol
  • Structure : Characterized by a pyrrolidine ring substituted with a difluorophenyl group.

This unique structure contributes significantly to its biological properties, making it a potential scaffold for drug development targeting various pathways.

The mechanism of action of this compound involves its interaction with specific molecular targets, primarily as a Trk (tropomyosin receptor kinase) inhibitor . This inhibition is crucial for treating conditions associated with TRK dysfunction, such as certain cancers. The compound's ability to modulate enzyme activity and receptor binding is attributed to its unique stereochemistry and structural features.

Inhibition Studies

This compound has shown significant inhibitory effects on various biological targets:

  • Trk Inhibition : Demonstrated selectivity and potency in inhibiting TRK receptors, which are implicated in neurodevelopmental disorders and cancers.
  • Enzyme Inhibition : Investigated for its potential to inhibit enzymes involved in cancer progression and inflammation .

Structure-Activity Relationship (SAR)

Recent studies have elucidated the SAR of this compound:

  • Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances binding affinity to biological targets. Different substitutions at the pyrrolidine ring can lead to varying degrees of biological activity .
  • Comparative Analysis : The compound's enantiomer, (S)-2-(3,5-difluorophenyl)pyrrolidine hydrochloride, exhibits different biological activities due to stereochemical differences.

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

  • Cancer Treatment : In preclinical models, this compound has been shown to reduce tumor growth by inhibiting TRK signaling pathways. Studies indicate that it may be effective against tumors expressing TRK fusions or mutations .
  • Neuroprotective Effects : Research has suggested that (R)-2-(3,5-difluorophenyl)pyrrolidine can stabilize microtubules in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Anti-inflammatory Properties : Investigations into the compound's anti-inflammatory effects have indicated that it may inhibit pro-inflammatory cytokines through modulation of specific signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochlorideSimilar to (R) but different stereochemistryVaries in receptor binding efficacy
3-(3,5-Difluorophenyl)pyrrolidine hydrochlorideLacks the chiral centerLess potent in TRK inhibition

The unique stereochemistry of this compound plays a crucial role in its enhanced biological activity compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for (R)-2-(3,5-difluorophenyl)pyrrolidine hydrochloride, and how is enantiomeric purity ensured?

The synthesis typically involves a multi-step process: (i) formation of the pyrrolidine ring via cyclization of a precursor such as a γ-amino alcohol or ketone, (ii) fluorination at the 3,5-positions of the phenyl ring using electrophilic fluorinating agents (e.g., Selectfluor®), and (iii) resolution of enantiomers via chiral chromatography or crystallization with chiral acids (e.g., tartaric acid derivatives). Purification is achieved through recrystallization in ethanol/water mixtures or reverse-phase HPLC . Enantiomeric purity (>99% ee) is confirmed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) .

Q. How can researchers confirm the stereochemical configuration of this compound?

X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, compare experimental circular dichroism (CD) spectra with computed spectra from density functional theory (DFT). Nuclear Overhauser effect (NOE) NMR experiments can also validate spatial arrangements of substituents .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

Use a combination of:

  • HPLC-MS : To detect impurities (<0.1% threshold) and confirm molecular weight (MW: 219.66 g/mol).
  • 1H/19F NMR : To verify fluorine substitution patterns and absence of unreacted intermediates.
  • Karl Fischer titration : To monitor hygroscopicity, as the hydrochloride salt is moisture-sensitive .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize enantiomeric excess (ee) in asymmetric synthesis?

Key strategies include:

  • Chiral auxiliaries : Use (R)-proline-derived catalysts to induce stereoselectivity during cyclization.
  • Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-based) to invert configurations of undesired enantiomers.
  • In situ monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters (e.g., temperature, solvent polarity) in real time .

Q. How should researchers resolve contradictions in bioactivity data across studies involving fluorinated pyrrolidine derivatives?

Contradictions often arise from substituent positioning (e.g., 3,5- vs. 2,4-difluoro) or salt form differences. Address this by:

  • Conducting comparative studies under standardized assay conditions (e.g., IC50 measurements against a common receptor).
  • Performing molecular dynamics simulations to analyze binding affinity variations due to fluorine electronegativity or steric effects .

Q. What methodological approaches are used to identify biological targets of this compound?

  • Radioligand displacement assays : Screen against GPCR libraries (e.g., serotonin or dopamine receptors) using tritiated ligands.
  • Thermal shift assays : Monitor protein denaturation to identify target engagement.
  • CRISPR-Cas9 knockouts : Validate target relevance in cellular models .

Q. What strategies mitigate hygroscopicity-related degradation during long-term storage?

Store the compound under inert gas (argon) in flame-sealed ampules with molecular sieves (3Å). For solutions, use anhydrous DMSO or deuterated DMF, and avoid freeze-thaw cycles .

Q. How can regioselective fluorination be achieved to avoid byproducts during synthesis?

  • Directed ortho-metalation : Use tert-butyllithium to deprotonate specific positions on the phenyl ring before fluorination.
  • Balz-Schiemann reaction : Convert aryl diazonium salts to fluorinated derivatives with HF/pyridine .

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